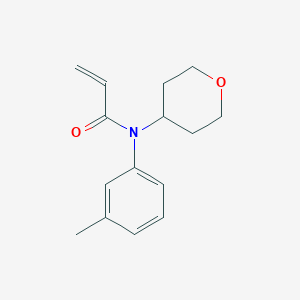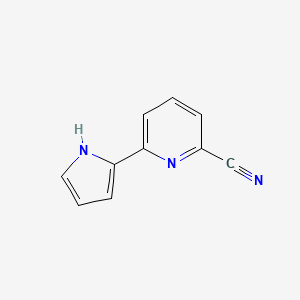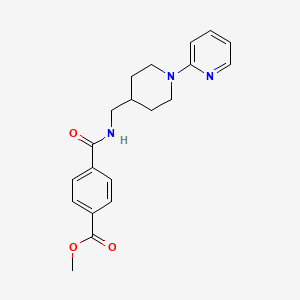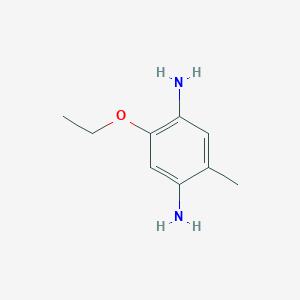
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as MPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPO is a derivative of the natural product curcumin, which is found in the turmeric plant.
Mechanism of Action
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide exerts its anticancer effects by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion.
Biochemical and Physiological Effects
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have antioxidant and anti-inflammatory properties. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have anti-obesity effects by reducing adipogenesis and promoting lipolysis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in lab experiments is its low toxicity. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been shown to have a low cytotoxicity in cancer cells, which makes it a promising candidate for further studies. However, one limitation of using N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide. One direction is to investigate the potential use of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide to determine its optimal dosage and administration route. Furthermore, the use of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in other disease models, such as neurodegenerative diseases and metabolic disorders, should be explored.
Synthesis Methods
The synthesis of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide involves the reaction of curcumin with oxanorbornene-5,6-dicarboxylic anhydride in the presence of triethylamine. The reaction yields N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide as a yellow solid with a melting point of 110-112°C. The purity of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide can be determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been studied for its potential applications in cancer research. Studies have shown that N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells.
properties
IUPAC Name |
N-(3-methylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16(13-7-9-18-10-8-13)14-6-4-5-12(2)11-14/h3-6,11,13H,1,7-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPINGCFXQHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCOCC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide](/img/structure/B2369467.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2369469.png)


![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)


![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)


![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)